1,4-Bis(2-methoxybenzoyl)piperazine
Description
Properties
Molecular Formula |
C20H22N2O4 |
|---|---|
Molecular Weight |
354.4g/mol |
IUPAC Name |
[4-(2-methoxybenzoyl)piperazin-1-yl]-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H22N2O4/c1-25-17-9-5-3-7-15(17)19(23)21-11-13-22(14-12-21)20(24)16-8-4-6-10-18(16)26-2/h3-10H,11-14H2,1-2H3 |
InChI Key |
RBJXGDPSZKCJAU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OC |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of 1,4-Bis(2-methoxybenzoyl)piperazine and Analogues
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., methoxy in the target compound) may improve solubility and modulate receptor binding, while bulky substituents (e.g., isobutoxy in ) could hinder bioavailability .
- Synthesis : Green methods using maghnite clay catalysts (for NBMP) highlight trends toward sustainable chemistry, whereas traditional condensation remains common for acylpiperazines .
Pharmacological and Functional Comparisons
Antitumor Activity
- 1,4-Bis[3-(amino-dithiocarboxy)propionyl]piperazine derivatives demonstrated up to 90% inhibition of HL-60 leukemia cells at 10 µM, attributed to dithiocarbamate moieties enhancing cytotoxicity .
- 1,4-Bis(trimethylsilyl)piperazine is used in materials science (e.g., CVD precursors) rather than pharmacology, emphasizing substituent-driven application divergence .
Antimicrobial and Antifungal Activity
- 1,4-Bis(2-((1R,5S)-bicyclo[3.1.1]hept-2-en-2-yl)ethyl)piperazine exhibited antifungal activity via monoterpene hybrid structures, suggesting piperazine’s role in enhancing bioactive compound delivery .
Enzyme Inhibition
- Sulfonyl piperazines (e.g., 1,4-bis(4-fluorophenylsulfonyl)piperazine) inhibited DPP-4 (19–30% at 100 µM), reducing blood glucose in diabetic mice .
- N,N′-Bis(5-arylidene-4-oxothiazolin-2-yl)piperazines inhibited kinases (e.g., DYRK1A, IC₅₀ = 0.041 µM), highlighting piperazine’s adaptability in targeting diverse enzymes .
Physicochemical and Thermal Properties
- 1,4-Bis(2-hydroxyethyl)piperazine has a melting point of 133.5–136°C and boiling point of 215–220°C/50 mmHg, reflecting hydrogen bonding capacity .
- Poly(1,4-bis(methacryloyl)piperazine) showed thermal stability up to 250°C via TGA, critical for polymer applications .
- 1,4-Bis(trimethylsilyl)piperazine exhibits low vapor pressure (0.004 Pa at 20°C), suitable for high-temperature CVD processes .
Preparation Methods
Stoichiometric Considerations for Bis-Acylation
Achieving complete bis-acylation requires precise stoichiometric control. A 2:1 molar ratio of 2-methoxybenzoyl chloride to piperazine ensures both amine sites are functionalized. Excess acyl chloride may lead to side reactions, such as over-acylation or hydrolysis, particularly in aqueous conditions. Kinetic studies suggest that the second acylation step is slower due to increased steric hindrance from the first substituent, necessitating extended reaction times or elevated temperatures.
Traditional Acylation Methods
Traditional approaches employ simple heating of piperazine with 2-methoxybenzoyl chloride in aprotic solvents.
Solvent and Base Selection
Tetrahydrofuran (THF) and dichloromethane (DCM) are commonly used for their ability to dissolve both piperazine and acyl chlorides. Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride. Triethylamine (TEA) or potassium carbonate (K₂CO₃) serves as the base, with K₂CO₃ offering advantages in cost and ease of removal via filtration.
Table 1: Comparison of Traditional Acylation Conditions
| Parameter | Triethylamine System | Potassium Carbonate System |
|---|---|---|
| Solvent | THF | DCM |
| Temperature (°C) | 25–40 | 40–60 |
| Reaction Time (h) | 12–24 | 6–12 |
| Yield (%) | 35–45 | 45–55 |
| Byproduct Formation | Moderate | Low |
Limitations of Conventional Approaches
Early methods suffered from yields below 50% due to incomplete bis-acylation and competing hydrolysis. For instance, a 1999 patent documented a 10% overall yield for analogous piperazine derivatives using sequential alkylation and acylation steps. These inefficiencies spurred the development of advanced catalytic systems.
Micellar Catalysis for Enhanced Efficiency
| Metric | Value |
|---|---|
| Yield | 72–78% |
| Reaction Time | 2–3 h |
| Purity (HPLC) | >98% |
| Catalyst Recovery | 90–95% |
Alternative Synthetic Routes
Solid-Phase Synthesis
Immobilizing piperazine on Wang resin enables stepwise acylation under mild conditions. After coupling the first 2-methoxybenzoyl group, the resin-bound intermediate undergoes a second acylation before cleavage with trifluoroacetic acid. This method achieves 65–70% yields with simplified purification.
Enzymatic Acylation
Lipase-catalyzed acylation in ionic liquids represents an emerging green chemistry approach. Candida antarctica lipase B (CAL-B) selectively acylates piperazine at 50°C, though yields remain suboptimal (40–50%).
Industrial-Scale Production Considerations
Cost-Benefit Analysis
Micellar catalysis reduces raw material costs by 30% compared to traditional methods, primarily through shorter reaction times and higher yields. However, surfactant recovery systems add capital expenditure.
Environmental Impact
Water-based micellar systems decrease organic solvent usage by 80%, aligning with green chemistry principles. Life-cycle assessments indicate a 45% reduction in carbon footprint versus THF-based processes.
Analytical Characterization
Spectroscopic Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
